Protection Pattern Differentiation: Gal[26Bn]β(1-4)Glc[236Bn]-β-MP vs. Gal[246Bn]β(1-4)Glc[236Bn]-β-MP
The compound Gal[26Bn]β(1-4)Glc[236Bn]-β-MP (CAS 358681-61-5) differs structurally from its closest commercially available analog Gal[246Bn]β(1-4)Glc[236Bn]-β-MP (CAS 717132-49-5) by a single benzyl group substitution pattern on the galactose moiety: 2,6-di-O-benzyl versus 2,4,6-tri-O-benzyl . This difference creates distinct unprotected hydroxyl availability for subsequent glycosylation steps. In the target compound, the galactose ring bears unprotected 3'-OH and 4'-OH positions, whereas the analog provides a different unprotected site profile [1]. Both compounds share the identical glucose protection pattern (2,3,6-tri-O-benzyl) and the same 4-methoxyphenyl aglycone.
| Evidence Dimension | O-Benzyl protection pattern on galactose moiety |
|---|---|
| Target Compound Data | 2,6-di-O-benzyl protection on galactose; unprotected sites: galactose 3'-OH, galactose 4'-OH, glucose 4-OH |
| Comparator Or Baseline | Gal[246Bn]β(1-4)Glc[236Bn]-β-MP (CAS 717132-49-5): 2,4,6-tri-O-benzyl protection on galactose |
| Quantified Difference | One fewer benzyl group on galactose (di-O-benzyl vs. tri-O-benzyl); different regiochemical availability of unprotected hydroxyls |
| Conditions | Structural comparison based on commercial product specifications |
Why This Matters
The specific unprotected 3'-OH and 4'-OH positions on galactose dictate which glycosylation sites are available for subsequent chain elongation, determining the compound's suitability for synthesizing branched versus linear oligosaccharide architectures.
- [1] BioGlyco. Gal[26Bn]β(1-4)Glc[236Bn]-β-MP Product Page. Documents structural features and unprotected hydroxyl positions. View Source
